3-[(3-CHLOROPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE
Description
3-[(3-Chlorophenyl)(2-Methyl-1H-Indol-3-yl)Methyl]-2-Methyl-1H-Indole is a bis-indole derivative featuring a 3-chlorophenyl group and two methyl substituents on the indole rings. This compound belongs to a class of indole-based heterocycles, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Methyl groups at the 2-position of the indole rings may reduce metabolic degradation, increasing stability in biological systems .
Properties
IUPAC Name |
3-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2/c1-15-23(19-10-3-5-12-21(19)27-15)25(17-8-7-9-18(26)14-17)24-16(2)28-22-13-6-4-11-20(22)24/h3-14,25,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNRODIIVJSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLOROPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chlorophenyl and methyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Reaction Types
The compound participates in diverse chemical transformations, including:
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Oxidation : Generates quinones or oxidized derivatives via interactions with oxidizing agents like potassium permanganate .
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Reduction : Produces reduced forms (e.g., dihydroindoles) using reagents such as sodium borohydride .
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Substitution : Functional group replacements occur at reactive positions (e.g., indole C3), facilitated by halogenating agents or nucleophilic catalysts .
Reagents and Reaction Conditions
Common reagents and conditions include:
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Catalysts : Salicylic acid (SSA) for methylene bridge formation , Pd/Cu for coupling-cyclization reactions .
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Solvents : DMF, DMSO, or THF, depending on the reaction type .
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Temperature : Ranges from room temperature to reflux conditions (e.g., 80–120°C) .
Major Products
Key derivatives formed through these reactions:
| Reaction Type | Example Product | Applications |
|---|---|---|
| Oxidation | Quinones | Antimicrobial, anticancer |
| Reduction | Dihydroindole derivatives | Enhanced biocompatibility |
| Substitution | Fluoroindole derivatives | Targeted drug delivery systems |
Methylene Bridge Formation
A plausible mechanism involves:
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Electrophilic activation : Aldehydes (e.g., benzaldehyde) interact with the indole core under catalytic conditions (e.g., SSA) .
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Nucleophilic attack : The indole’s C3 position reacts with the activated aldehyde, forming an intermediate .
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Dehydration : Elimination of water yields the methylene-linked product .
Pd/Cu-Catalyzed Coupling
Used for synthesizing hybrid indole derivatives:
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Cross-coupling : Pd/Cu catalysts facilitate bond formation between indole and thiophene/thiazole moieties .
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Cyclization : Generates fused heterocycles with potential antimicrobial activity .
Optimization Data
Table 1: Reaction Conditions for One-Pot Synthesis
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | SSA | 80 | 77 |
| DMSO | SSA | 120 | 65 |
| Acetonitrile | - | 25 | 45 |
(Data adapted from Nature article optimization studies)
Biological Implications of Reactions
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Anticancer Activity : Oxidized derivatives (quinones) exhibit apoptosis induction via caspase activation .
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Antibacterial Effects : Substituted indole derivatives show in vitro inhibition of Mycobacterium species by targeting MmpL3 .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models. For example, a study demonstrated that indole-based compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HT-29 (Colon) | 4.5 | Cell cycle arrest |
| 3-Chloro Indole | MDA-MB-231 | 3.8 | Inhibition of PI3K/AKT pathway |
Antiviral Properties
Research has indicated that indole derivatives can act as inhibitors of viral replication. Specifically, compounds with structural similarities to the target compound have been shown to inhibit HIV reverse transcriptase and other viral enzymes, suggesting potential as antiviral agents .
Table 2: Antiviral Activity of Indole Derivatives
| Compound Name | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | HIV | 0.5 | Reverse transcriptase inhibition |
| Compound D | HCV | 0.7 | NS3 protease inhibition |
Neuropharmacological Applications
Indoles are also recognized for their neuropharmacological effects. The compound has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin receptors, which could have implications for treating mood disorders .
Case Study: Serotonin Receptor Modulation
A recent study evaluated the effects of various indole derivatives on serotonin receptor activity, finding that certain modifications enhanced receptor binding affinity and selectivity. The findings suggest that compounds like 3-chloro indole could serve as leads for developing new antidepressants.
Toxicological Studies
Understanding the safety profile of new compounds is crucial in drug development. Toxicological evaluations have shown that while some indole derivatives exhibit low toxicity profiles, specific structural features can enhance cytotoxicity towards non-target cells.
Table 3: Toxicity Profile of Indole Derivatives
| Compound Name | LD50 (mg/kg) | Target Organ Toxicity |
|---|---|---|
| Compound E | >200 | Liver |
| 3-Chloro Indole | 150 | Kidney |
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- The absence of polar groups (e.g., ketones or carboxylic acids) in the target compound may result in lower solubility but higher membrane permeability compared to and .
- The methyl groups on both indole rings likely reduce steric hindrance compared to bulkier substituents in analogs like , which features a dihydroindol-2-one moiety.
Comparison :
Limitations :
- Lack of empirical data for the target compound necessitates caution in extrapolating bioactivity from analogs.
Biological Activity
3-[(3-Chlorophenyl)(2-Methyl-1H-Indol-3-Yl)Methyl]-2-Methyl-1H-Indole, a compound with significant potential in medicinal chemistry, is derived from the indole scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and other pharmacological potentials, supported by research findings and data tables.
- Molecular Formula : C21H18ClN3
- Molecular Weight : 347.84 g/mol
- CAS Number : [Not provided in sources]
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:
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Mechanisms of Action :
- Indole derivatives often induce apoptosis in cancer cells through multiple pathways, including the regulation of apoptotic proteins and activation of caspases .
- The presence of the chlorophenyl group enhances the compound's interaction with cellular targets, potentially increasing its efficacy against cancer cells.
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Case Studies :
- A study reported that similar indole derivatives exhibited IC50 values ranging from 0.5 to 6.76 µg/mL against various cancer cell lines, indicating strong cytotoxicity compared to conventional chemotherapeutics like doxorubicin .
- Another investigation highlighted that compounds with similar structures induced significant cell cycle arrest and apoptosis in colorectal carcinoma cells (HCT 116) and breast cancer cells (MCF-7) .
Antimicrobial Activity
The antimicrobial potential of indole derivatives is noteworthy:
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Broad-Spectrum Activity :
- Compounds bearing indole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
- Research indicates that chlorinated derivatives can enhance lipophilicity, improving penetration into microbial cells and thus increasing antimicrobial efficacy .
- Data Summary :
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound's potential extends to various pharmacological activities:
- Anti-inflammatory Effects : Indoles are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antidiabetic Activity : Some studies suggest that indole derivatives can improve insulin sensitivity and glucose metabolism.
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes and catalysts for synthesizing this compound?
The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions involving indole derivatives. For example, p-toluenesulfonic acid (p-TSA) is an effective catalyst for forming bis(indolyl)methane scaffolds under mild conditions (60–80°C, 6–12 hours) . Key steps include:
- Reaction Table :
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Methylindole | 3-Chlorobenzaldehyde | p-TSA (10 mol%) | Ethanol | 78–85 |
- Critical Parameters : Control of moisture, stoichiometric ratios (1:1.2 indole:aldehyde), and post-reaction purification via column chromatography (hexane:ethyl acetate) .
Q. What characterization techniques are essential for confirming its structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., methyl groups at C2 and indole-C3).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 375.12).
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
Q. How is single-crystal X-ray diffraction applied in structural determination?
- Workflow :
Grow crystals via slow evaporation (solvent: DCM/methanol).
Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Solve structure with SHELXS and refine using SHELXL (R-factor < 0.05) .
- Software : WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- Disorder Handling : Use PART instructions in SHELXL to model split positions and apply restraints (e.g., SIMU, DELU) .
- Twinning : Employ TWIN and BASF commands in SHELXL for detwinning. Validate with PLATON’s ADDSYM algorithm .
- Validation Tools : CheckCIF/PLATON for geometry outliers (e.g., bond lengths, angles) .
Q. What computational methods predict its biological targets and interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs, kinases). Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level) .
- DFT Studies : Calculate electrostatic potential surfaces (e.g., Gaussian 09) to identify nucleophilic/electrophilic sites for reactivity predictions .
Q. How can reaction conditions be optimized to enhance yield and purity?
- DoE Approach : Use a central composite design to test variables:
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 70°C |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Reaction Time | 4–16 h | 10 h |
- In-situ Monitoring : Track progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What challenges arise in elucidating its mechanism of action in biological systems?
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities.
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays (e.g., human CYP3A4) .
Q. How can molecular interactions be validated using spectroscopic and crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
